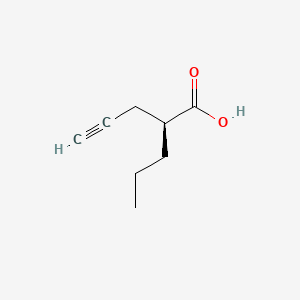
4-Pentynoic acid, 2-propyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentynoic acid, 2-propyl-, (2S)- is an organic compound with the molecular formula C8H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is also known by its IUPAC name, (2S)-2-propyl-4-pentynoic acid. It is a derivative of valproic acid, a well-known anticonvulsant and mood-stabilizing drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynoic acid, 2-propyl-, (2S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopropane and propargyl alcohol.
Grignard Reaction: Propargyl alcohol is converted to propargyl bromide, which then undergoes a Grignard reaction with 2-bromopropane to form 2-propyl-4-pentyn-1-ol.
Oxidation: The alcohol group in 2-propyl-4-pentyn-1-ol is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 4-Pentynoic acid, 2-propyl-, (2S)- may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to selectively hydrogenate specific bonds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Pentynoic acid, 2-propyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond in the pentynoic acid to a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alkenes and alkanes.
Substitution Products: Various substituted alkyne derivatives.
Scientific Research Applications
4-Pentynoic acid, 2-propyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its anticonvulsant properties, similar to valproic acid, and its potential use in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 4-Pentynoic acid, 2-propyl-, (2S)- exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to neurotransmitter release, ion channel function, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: A widely used anticonvulsant with a similar structure but lacking the alkyne group.
2-Propyl-4-pentenoic Acid: A related compound with a double bond instead of a triple bond.
2-Propyl-4-pentanoic Acid: A saturated analog with no multiple bonds.
Uniqueness
4-Pentynoic acid, 2-propyl-, (2S)- is unique due to its alkyne group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
136378-14-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2S)-2-propylpent-4-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h1,7H,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
KWBNQXQUIZBELR-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@@H](CC#C)C(=O)O |
Canonical SMILES |
CCCC(CC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















